1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole 1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13696254
InChI: InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-14(20)8-7-9-15(13)21/h7-9H,10H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=CC=C3F)F)C
Molecular Formula: C18H23BF2N2O2
Molecular Weight: 348.2 g/mol

1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13696254

Molecular Formula: C18H23BF2N2O2

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C18H23BF2N2O2
Molecular Weight 348.2 g/mol
IUPAC Name 1-[(2,6-difluorophenyl)methyl]-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Standard InChI InChI=1S/C18H23BF2N2O2/c1-11-16(19-24-17(3,4)18(5,6)25-19)12(2)23(22-11)10-13-14(20)8-7-9-15(13)21/h7-9H,10H2,1-6H3
Standard InChI Key NRICYHJOPSFIPN-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=CC=C3F)F)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2C)CC3=C(C=CC=C3F)F)C

Introduction

Structural and Molecular Characteristics

Core Pyrazole Framework

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the central scaffold of this compound. Substitutions at the 1-, 3-, 4-, and 5-positions introduce distinct functional groups that modulate reactivity and stability. The 1-position is occupied by a 2,6-difluorobenzyl group, while methyl groups at the 3- and 5-positions enhance steric bulk and electronic modulation .

Boron-Containing Dioxaborolane Moiety

The 4-position features a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a pinacol boronic ester known for stabilizing boron atoms in synthetic intermediates. This moiety facilitates Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in complex molecule synthesis . The dioxaborolane’s electron-withdrawing effects further influence the pyrazole ring’s electronic density, potentially enhancing interactions with biological targets .

Difluorobenzyl Substituent

The 2,6-difluorobenzyl group at the 1-position introduces fluorine atoms at ortho positions relative to the benzyl-pyrazole linkage. Fluorination enhances metabolic stability, lipophilicity, and binding affinity in medicinal compounds, making this substituent critical for pharmacological applications .

Synthetic Pathways and Optimization

Stepwise Assembly

Synthesis typically begins with the preparation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, followed by alkylation with 2,6-difluorobenzyl bromide. Reaction conditions involve potassium carbonate as a base in dimethylformamide (DMF) at 60–80°C, achieving moderate yields (45–60%) .

Critical Reaction Parameters

  • Temperature Control: Elevated temperatures (≥60°C) are necessary to overcome the activation energy of the SN2 alkylation mechanism.

  • Solvent Selection: DMF’s high polarity and boiling point facilitate solubility and reaction progression, though alternatives like THF may be explored for scalability .

  • Purification Challenges: Column chromatography or recrystallization is required to isolate the product from byproducts such as disubstituted pyrazoles or unreacted starting materials.

Alternative Routes

Recent advances in boron chemistry suggest microwave-assisted synthesis or flow chemistry could reduce reaction times and improve yields. For example, microwave irradiation at 100°C for 15 minutes has been shown to enhance coupling efficiency in similar dioxaborolane-containing compounds .

Material Science Applications

Suzuki-Miyaura Cross-Coupling

As a boronic ester, this compound serves as a key intermediate in synthesizing biaryl structures for organic electronics. For example, coupling with aryl halides yields conjugated polymers for OLEDs or photovoltaic cells .

Stability Considerations

Comparative Analysis with Structural Analogs

Compound NameStructural FeaturesSimilarity IndexKey Differences
1-Methyl-3-(dioxaborolan-2-yl)-1H-pyrazoleMethyl at 1-position, dioxaborolane at 30.91Lacks difluorobenzyl and 5-methyl groups
1-Phenyl-3-(dioxaborolan-2-yl)-1H-pyrazolePhenyl at 1-position0.75Reduced fluorination and steric bulk
4-(Dioxaborolan-2-yl)-1H-pyrazoleUnsubstituted pyrazole0.68Absence of benzyl and methyl groups

This compound’s combination of fluorine and methyl groups confers unique electronic and steric profiles, enhancing both synthetic utility and bioactivity compared to analogs .

Challenges and Future Directions

Synthetic Limitations

Current yields (≤60%) necessitate optimization via catalyst screening (e.g., Pd-based catalysts) or solvent engineering. Scalability remains a concern for industrial applications .

Unexplored Biological Targets

While kinase and antibacterial targets are promising, exploration of antiviral or antifungal activity is warranted. Computational studies could prioritize targets for empirical validation .

Advanced Material Development

Incorporating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could exploit its boron center for gas storage or catalysis applications .

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